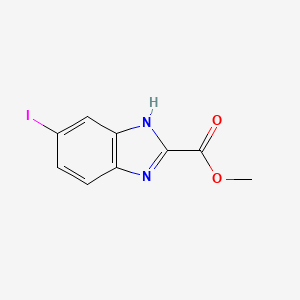

Methyl 5-Iodobenzimidazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-Iodobenzimidazole-2-carboxylate is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties . The presence of an iodine atom at the 5-position and a carboxylate ester group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Iodobenzimidazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-iodo-1,2-phenylenediamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Iodobenzimidazole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups using reagents such as organometallic compounds.

Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like Grignard reagents or organolithium compounds.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzimidazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 5-Iodobenzimidazole-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive benzimidazoles.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 5-Iodobenzimidazole-2-carboxylate is largely dependent on its interaction with specific molecular targets. In biological systems, benzimidazole derivatives are known to bind to DNA, proteins, and enzymes, affecting their function. The iodine atom and carboxylate group can enhance the compound’s binding affinity and specificity for certain targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl 5-Bromobenzimidazole-2-carboxylate

- Methyl 5-Chlorobenzimidazole-2-carboxylate

- Methyl 5-Fluorobenzimidazole-2-carboxylate

Uniqueness

Methyl 5-Iodobenzimidazole-2-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine can lead to different interaction patterns with molecular targets, making this compound particularly valuable for specific applications .

Biological Activity

Methyl 5-Iodobenzimidazole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antiviral research. This article discusses its synthesis, biological evaluations, and the mechanisms through which it exerts its effects.

1. Chemical Structure and Synthesis

This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. The compound can be synthesized through various methods, typically involving the iodination of benzimidazole derivatives followed by carboxylation reactions. The general synthetic pathway includes:

- Starting Material : Benzimidazole

- Reagents : Iodine, methyl carboxylate

- Conditions : Varying temperatures and solvents depending on the specific reaction conditions.

2.1 Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, in a study evaluating its efficacy against glioblastoma and neuroblastoma cell lines, the compound demonstrated significant growth inhibition with IC50 values in the low nanomolar range. Table 1 summarizes the cytotoxicity data from various studies:

The compound's mechanism appears to involve disruption of microtubule dynamics, a common target for anticancer agents, leading to apoptosis in cancer cells.

2.2 Antiviral Activity

In addition to its anticancer properties, this compound has shown promising activity against viral infections, particularly HIV. Research indicates that modifications at the C2 and C3 positions of the benzimidazole core enhance integrase inhibition, which is crucial for viral replication. The inhibitory effects were measured using IC50 values that reflect the potency of these compounds against HIV integrase:

| Compound | IC50 (μM) | Activity |

|---|---|---|

| This compound | 0.39 | Integrase Inhibitor |

| Control Compound | 0.06 | Positive Control |

This suggests that structural modifications can lead to improved antiviral activity through enhanced binding affinity to viral targets.

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Disruption : By interfering with microtubule formation, it induces mitotic arrest in cancer cells.

- Integrase Inhibition : It binds to HIV integrase, preventing viral DNA integration into the host genome.

4. Case Studies and Research Findings

Several case studies have documented the therapeutic potential of this compound:

- Cytotoxicity in Cancer Models : A study involving xenograft models demonstrated significant tumor reduction upon treatment with this compound, indicating its potential as an effective therapeutic agent for aggressive cancers like glioblastoma.

- Antiviral Efficacy : In vitro studies have shown that this compound significantly reduces viral load in infected cell cultures, marking it as a candidate for further development in HIV treatment protocols.

5. Conclusion

This compound exhibits significant biological activity with potential applications in oncology and virology. Its ability to inhibit cancer cell proliferation and viral replication positions it as a valuable compound for future drug development efforts.

Continued research into its structure-activity relationships (SAR) will be crucial for optimizing its efficacy and minimizing toxicity, ultimately paving the way for clinical applications.

Properties

Molecular Formula |

C9H7IN2O2 |

|---|---|

Molecular Weight |

302.07 g/mol |

IUPAC Name |

methyl 6-iodo-1H-benzimidazole-2-carboxylate |

InChI |

InChI=1S/C9H7IN2O2/c1-14-9(13)8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H,11,12) |

InChI Key |

OAYFMVLCCQEUPK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC2=C(N1)C=C(C=C2)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.